molecular formula C9H15N3O4S B2843374 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1428362-40-6

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

Cat. No.: B2843374
CAS No.: 1428362-40-6
M. Wt: 261.3
InChI Key: CTEUWWVFDZPVDJ-UHFFFAOYSA-N
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Description

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and chemical research. It integrates two privileged structures in medicinal chemistry: an azetidinone ring and a piperazinone scaffold. The azetidinone, or 2-azetidinone, is a four-membered lactam ring best known as the core structural unit of all beta-lactam antibiotics . Beyond its classic antibacterial role, the azetidinone motif is a key intermediate in synthesizing various biologically active molecules and has demonstrated potential in diverse therapeutic areas, including serving as cholesterol absorption inhibitors and enzyme inhibitors . The piperazine ring system is widely utilized in drug discovery for its favorable physicochemical properties and ability to improve solubility and metabolic stability. Researchers can employ this chemical reagent as a multifunctional building block to develop novel compounds for screening against a range of biological targets. Given the documented activities of its components, this compound may be of particular interest in projects aimed at discovering new anti-infective, anti-inflammatory, or anticancer agents . Its structure suggests potential as an intermediate in creating protease inhibitors or other enzyme-targeting therapies. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the specific properties and activity of this compound.

Properties

IUPAC Name

4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-17(15,16)12-4-7(5-12)9(14)11-3-2-10-8(13)6-11/h7H,2-6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEUWWVFDZPVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Azetidine Formation

The azetidine ring is typically synthesized from azetidine-3-carboxylic acid (CAS 36476-78-5), as demonstrated in WO2018108954A1. Key steps include:

Reaction Scheme 1 :
$$
\text{Azetidine-3-carboxylic acid} \xrightarrow[\text{1. Boc anhydride, TEA}]{\text{2. SOCl}_2, \text{MeOH}} \text{Methyl azetidine-3-carboxylate hydrochloride} \xrightarrow{\text{Red-Al}} \text{tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate}
$$

Critical parameters:

  • Boc protection prevents nitrogen side reactions during esterification
  • Red-Al reduction achieves >90% conversion to hydroxymethyl intermediate

Sulfonylation of Azetidine Nitrogen

Introduction of the methylsulfonyl group employs methanesulfonyl chloride under basic conditions (WO2016118774A1):

Reaction Scheme 2 :
$$
\text{tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate} \xrightarrow[\text{MsCl, TEA}]{\text{DCM, 0°C→RT}} \text{tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate}
$$

Table 1 : Sulfonylation Optimization Data

Base Solvent Temperature Yield (%) Purity (%)
Triethylamine DCM 0°C→RT 85 98
DBU THF -10°C 78 95
DIPEA EtOAc RT 82 97

Data adapted from shows triethylamine in dichloromethane provides optimal results. Post-reaction purification via aqueous extraction removes residual sulfonyl chloride.

Coupling with Piperazin-2-one

Carboxylic Acid Activation

Deprotection of the Boc group (TFA/DCM, 90% yield) precedes activation of the azetidine-3-carboxylic acid:

Reaction Scheme 3 :
$$
\text{Azetidine-3-carboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Active ester} \xrightarrow{\text{Piperazin-2-one}} \text{Target compound}
$$

Table 2 : Coupling Reagent Comparison

Reagent Solvent Time (h) Yield (%)
EDCl/HOBt DMF 12 76
HATU DCM 6 82
DCC THF 18 68

Data from indicates HATU in dichloromethane achieves superior coupling efficiency.

Stereochemical Considerations

Racemization during activation is minimized by:

  • Maintaining reaction temperatures <0°C during active ester formation
  • Using non-polar solvents (DCM > DMF) to stabilize the transition state

Industrial-Scale Production Insights

WO2018108954A1 details kilogram-scale synthesis:

Process Highlights :

  • 5000 L reactor capacity for azetidine intermediate production
  • Continuous flow system reduces reaction time by 40% compared to batch processing
  • Final purification via preparative HPLC (C18 column, 85:15 H2O/ACN) achieves >99.5% purity

Table 3 : Scale-Up Challenges and Solutions

Challenge Solution Patent Reference
Chloride byproduct DABCO quenching + aqueous wash
Exothermic sulfonylation Cryogenic reactor design
Coupling reagent cost EDCl/HOBt recycling system

Critical Analysis of Synthetic Routes

Advantages of Patent-Based Methods :

  • High reproducibility across scales (mg to kg)
  • Excellent functional group tolerance

Limitations :

  • Boc deprotection requires hazardous TFA
  • Multi-step synthesis lowers overall yield (typically 45-55%)

Chemical Reactions Analysis

Types of Reactions

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted azetidines .

Mechanism of Action

The mechanism of action of 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structural features. The azetidine ring’s ring strain and the piperazine moiety’s biological activity likely contribute to its overall mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one BK42970
Sulfonyl Substituent Methylsulfonyl (CH₃SO₂) Cyclopropanesulfonyl (C₃H₅SO₂)
Molecular Formula C₁₀H₁₅N₃O₄S C₁₁H₁₇N₃O₄S
Molecular Weight (g/mol) 273.31 287.33
Polar Surface Area ~95 Ų (estimated) ~100 Ų (estimated)
Key Structural Impact Compact, enhances metabolic stability Bulkier, may influence solubility

Key Differences :

  • Metabolic Stability : Methylsulfonyl groups are less prone to oxidative metabolism than cyclopropane rings, which may undergo ring-opening reactions in vivo.

Comparison with Piperidine-Based Analogs

describes piperidine derivatives like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone , which share the methylsulfonyl motif but differ in core structure (piperidine vs. piperazin-2-one) and substitution patterns (phenyl rings vs. azetidine) .

Table 2: Core Structure Differences

Compound Type Core Structure Key Functional Groups Potential Applications
Piperazin-2-one Derivatives 6-membered lactam Sulfonyl-azetidine, carbonyl Enzyme inhibition (e.g., kinases)
Piperidine Derivatives 6-membered amine Sulfonyl-phenyl, hydroxyl/propyl CNS targets, receptor modulation

Key Insights :

  • Piperazin-2-one derivatives exhibit greater hydrogen-bonding capacity due to the lactam carbonyl, favoring interactions with proteolytic active sites.
  • Piperidine-based analogs with phenyl-sulfonyl groups may prioritize aromatic stacking interactions, suited for hydrophobic binding pockets.

Biological Activity

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features both azetidine and piperazine moieties, which contribute to its biological activity. The azetidine ring is characterized by significant ring strain, while the piperazine structure is known for its versatility in drug design. The presence of the methylsulfonyl group enhances the compound's solubility and reactivity.

Property Value
IUPAC NameThis compound
Molecular FormulaC9H15N3O4S
CAS Number1428362-40-6
Molecular Weight233.30 g/mol

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets due to its structural features. The azetidine ring's strain may facilitate nucleophilic attack in biological systems, while the piperazine moiety may enhance binding affinity to target proteins.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The interaction of piperazine rings with neurotransmitter receptors suggests a possible role for this compound in modulating neurological pathways.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 5 to 10 µM, indicating moderate potency.
  • Mechanistic Insights : Research into analogous compounds has revealed that they may exert their effects through the inhibition of key kinases involved in cell proliferation and survival. For example, quinazoline derivatives have shown strong inhibitory activity against EGFR with IC50 values as low as 15 nM .
  • Pharmacokinetics : Studies on related piperazine compounds suggest favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are essential for therapeutic applications.

Comparative Analysis with Similar Compounds

Compound Biological Activity IC50 (µM)
4-(1-Methylsulfonyl)azetidine-3-carbonyl derivativeAnticancer (MCF-7, A549)5 - 10
Piperazine analogNeuropharmacological effectsVaries
Azetidine derivativeCytotoxicity against various cancer cell lines15 - 28

Q & A

Q. What statistical approaches address variability in dose-response data?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Analysis : Resample data (n=1000 iterations) to calculate 95% confidence intervals for EC₅₀ values.
  • ANOVA with Tukey’s Test : Compare multiple treatment groups; adjust for batch effects (e.g., plate-to-plate variability) .

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